molecular formula C15H14O3 B3259929 Phenol, 4-ethenyl-, benzoate CAS No. 32568-59-5

Phenol, 4-ethenyl-, benzoate

Cat. No. B3259929
CAS RN: 32568-59-5
M. Wt: 242.27 g/mol
InChI Key: PNUMOLNURKGXQF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenols have unique physical and chemical properties due to their ring structure and the presence of the hydroxyl group . They are colourless liquids or solids, but they often turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .

properties

IUPAC Name

benzoic acid;4-ethenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O.C7H6O2/c1-2-7-3-5-8(9)6-4-7;8-7(9)6-4-2-1-3-5-6/h2-6,9H,1H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUMOLNURKGXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738503
Record name Benzoic acid--4-ethenylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32568-59-5
Record name Benzoic acid--4-ethenylphenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-ethenyl-, benzoate
Reactant of Route 2
Phenol, 4-ethenyl-, benzoate
Reactant of Route 3
Phenol, 4-ethenyl-, benzoate
Reactant of Route 4
Phenol, 4-ethenyl-, benzoate
Reactant of Route 5
Phenol, 4-ethenyl-, benzoate
Reactant of Route 6
Phenol, 4-ethenyl-, benzoate

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